molecular formula C9H28N7O14P3 B12389556 Cytidine 5'-Triphosphate (ammonium salt)-d8

Cytidine 5'-Triphosphate (ammonium salt)-d8

Cat. No.: B12389556
M. Wt: 559.33 g/mol
InChI Key: ZWDCHPAWLBEYMG-NARUIJAVSA-N
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Description

Cytidine 5’-Triphosphate (ammonium salt)-d8 is a deuterated form of Cytidine 5’-Triphosphate, a pyrimidine nucleoside triphosphate. This compound is integral to various biochemical processes, particularly in the synthesis of RNA. The deuterated form, indicated by the “d8” suffix, means that eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study metabolic pathways and enzyme mechanisms due to the isotope’s ability to act as a tracer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-Triphosphate (ammonium salt)-d8 typically involves the phosphorylation of cytidine derivatives. The process starts with cytidine, which undergoes a series of phosphorylation reactions to form Cytidine 5’-Triphosphate. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.

Industrial Production Methods

Industrial production of Cytidine 5’-Triphosphate (ammonium salt)-d8 involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and stringent quality control measures to achieve the desired isotopic enrichment. The final product is typically purified using chromatography techniques and is stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-Triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:

    Phosphorylation: It can act as a phosphate donor in enzymatic reactions.

    Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Phosphorylation: Enzymes like kinases are commonly used under physiological conditions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Phosphorylation: Produces phosphorylated intermediates.

    Hydrolysis: Yields cytidine diphosphate and inorganic phosphate.

    Substitution: Forms substituted cytidine derivatives.

Scientific Research Applications

Cytidine 5’-Triphosphate (ammonium salt)-d8 is widely used in scientific research due to its role in various biochemical processes:

    Chemistry: Used as a reagent in the synthesis of nucleic acids and nucleotides.

    Biology: Plays a crucial role in RNA synthesis and regulation of gene expression.

    Medicine: Investigated for its potential in antiviral therapies and as a biomarker in metabolic studies.

    Industry: Utilized in the production of RNA-based therapeutics and diagnostic tools.

Mechanism of Action

Cytidine 5’-Triphosphate (ammonium salt)-d8 exerts its effects primarily through its role as a substrate in enzymatic reactions. It is involved in the synthesis of RNA by acting as a building block for RNA polymerases. The compound also participates in the regulation of metabolic pathways by serving as a coenzyme in various biochemical reactions. Its deuterated form allows researchers to trace its metabolic fate and study enzyme kinetics in detail.

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-Triphosphate (ATP): Another nucleoside triphosphate involved in energy transfer.

    Guanosine 5’-Triphosphate (GTP): Plays a role in protein synthesis and signal transduction.

    Uridine 5’-Triphosphate (UTP): Involved in carbohydrate metabolism and RNA synthesis.

Uniqueness

Cytidine 5’-Triphosphate (ammonium salt)-d8 is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the tracking of metabolic pathways and the study of enzyme mechanisms with greater precision. This makes it a valuable tool in biochemical and pharmacological research.

Properties

Molecular Formula

C9H28N7O14P3

Molecular Weight

559.33 g/mol

IUPAC Name

azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;;

InChI Key

ZWDCHPAWLBEYMG-NARUIJAVSA-N

Isomeric SMILES

[2H]C1=C(N(C(=O)NC1=N)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N

Canonical SMILES

C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N

Origin of Product

United States

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